2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes an oxadiazole ring fused with a pyrazine ring, imparts it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminofurazan with appropriate aldehydes or ketones under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL involves its interaction with specific molecular targets and pathways. The oxadiazole-pyrazine scaffold can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H8N4O3 |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol |
InChI |
InChI=1S/C11H8N4O3/c1-17-9-4-6(2-3-8(9)16)7-5-12-10-11(13-7)15-18-14-10/h2-5,16H,1H3 |
InChI Key |
QZVZGRYJFMBFCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=NON=C3N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.